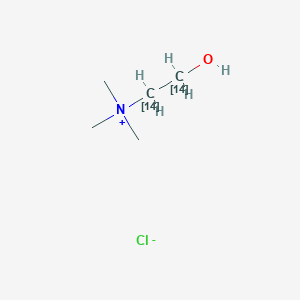![molecular formula C10H14N4O5 B034434 4-[(4-Amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)amino]-4-oxobutanoic acid CAS No. 109418-96-4](/img/structure/B34434.png)
4-[(4-Amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)amino]-4-oxobutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(4-Amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)amino]-4-oxobutanoic acid, also known as ADP, is a nucleotide derivative that has gained significant attention in scientific research due to its potential applications in various fields. ADP is a molecule that plays a crucial role in cellular metabolism and energy transfer. The synthesis and characterization of ADP have been extensively studied, and its mechanism of action and biochemical effects have been explored.
Mecanismo De Acción
4-[(4-Amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)amino]-4-oxobutanoic acid plays a crucial role in cellular metabolism by participating in the transfer of energy between metabolic pathways. 4-[(4-Amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)amino]-4-oxobutanoic acid is converted to ATP (adenosine triphosphate) in the presence of enzymes such as ATP synthase, which catalyzes the transfer of a phosphate group from a donor molecule such as phosphoenolpyruvate. ATP is then used as a source of energy for various cellular processes such as muscle contraction, protein synthesis, and ion transport.
Efectos Bioquímicos Y Fisiológicos
4-[(4-Amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)amino]-4-oxobutanoic acid has been shown to have various biochemical and physiological effects. In the field of pharmacology, 4-[(4-Amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)amino]-4-oxobutanoic acid is used to study the effects of drugs that target purinergic receptors, which are involved in various physiological processes such as platelet aggregation, vasodilation, and neurotransmission. In the field of biochemistry, 4-[(4-Amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)amino]-4-oxobutanoic acid is used as a substrate for enzymes such as pyruvate dehydrogenase, which is involved in the breakdown of glucose to produce energy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-[(4-Amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)amino]-4-oxobutanoic acid has several advantages for use in lab experiments. It is a stable molecule that can be easily synthesized and purified. It is also readily available from commercial sources. However, 4-[(4-Amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)amino]-4-oxobutanoic acid has some limitations for use in lab experiments. It is a relatively expensive molecule, which may limit its use in large-scale experiments. Additionally, it is a hygroscopic molecule that can absorb moisture from the air, which may affect its stability and purity.
Direcciones Futuras
There are several future directions for research on 4-[(4-Amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)amino]-4-oxobutanoic acid. One potential area of research is the development of new drugs that target purinergic receptors, which could have applications in the treatment of various diseases such as hypertension, asthma, and Alzheimer's disease. Another potential area of research is the development of new methods for the synthesis and purification of 4-[(4-Amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)amino]-4-oxobutanoic acid, which could improve the yield and purity of the molecule. Additionally, research could be conducted to explore the potential applications of 4-[(4-Amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)amino]-4-oxobutanoic acid in biotechnology, such as its use as a nucleotide source for DNA sequencing.
Métodos De Síntesis
The synthesis of 4-[(4-Amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)amino]-4-oxobutanoic acid involves the reaction of 4-amino-1,3-dimethyl-2,6-dioxopyrimidine-5-carboxylic acid with N,N-dimethylformamide dimethylacetal in the presence of a coupling agent such as dicyclohexylcarbodiimide. The resulting intermediate is then treated with 4-oxobutanoic acid to yield 4-[(4-Amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)amino]-4-oxobutanoic acid. The purity and yield of 4-[(4-Amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)amino]-4-oxobutanoic acid can be improved by using a chromatographic technique such as high-performance liquid chromatography.
Aplicaciones Científicas De Investigación
4-[(4-Amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)amino]-4-oxobutanoic acid has been widely used in scientific research due to its potential applications in various fields. In the field of biochemistry, 4-[(4-Amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)amino]-4-oxobutanoic acid is used as a substrate for enzymes such as pyruvate dehydrogenase and ATP synthase. In the field of pharmacology, 4-[(4-Amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)amino]-4-oxobutanoic acid is used to study the mechanism of action of drugs that target purinergic receptors. In the field of biotechnology, 4-[(4-Amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)amino]-4-oxobutanoic acid is used as a nucleotide source for DNA synthesis and sequencing.
Propiedades
Número CAS |
109418-96-4 |
|---|---|
Nombre del producto |
4-[(4-Amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)amino]-4-oxobutanoic acid |
Fórmula molecular |
C10H14N4O5 |
Peso molecular |
270.24 g/mol |
Nombre IUPAC |
4-[(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C10H14N4O5/c1-13-8(11)7(9(18)14(2)10(13)19)12-5(15)3-4-6(16)17/h3-4,11H2,1-2H3,(H,12,15)(H,16,17) |
Clave InChI |
DFNLEIFNTXKWOD-UHFFFAOYSA-N |
SMILES |
CN1C(=C(C(=O)N(C1=O)C)NC(=O)CCC(=O)O)N |
SMILES canónico |
CN1C(=C(C(=O)N(C1=O)C)NC(=O)CCC(=O)O)N |
Sinónimos |
Butanoic acid, 4-[(6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl)amino]-4-oxo- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-Methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B34353.png)


![Furo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B34362.png)









